Vcpip1-IN-1: A Technical Guide to its Mechanism of Action and the Role of VCPIP1
Vcpip1-IN-1: A Technical Guide to its Mechanism of Action and the Role of VCPIP1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of Vcpip1-IN-1, a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Valosin-Containing Protein (VCP) Interacting Protein 1 (VCPIP1). While the specific designation "Vcpip1-IN-1" is not prevalent in the reviewed literature, the compound CAS-12290-201 emerges as a key chemical probe for VCPIP1, and its characteristics are detailed herein. This document elucidates the critical functions of VCPIP1 in fundamental cellular processes, including post-mitotic Golgi and endoplasmic reticulum reassembly, DNA repair, and the regulation of inflammatory signaling pathways. We present available quantitative data for VCPIP1 inhibition, outline relevant experimental methodologies, and provide visual representations of key pathways and experimental workflows to facilitate a deeper understanding of this important therapeutic target.
Introduction to VCPIP1
VCPIP1, also known as VCIP135, is a cysteine-type deubiquitinase that plays a crucial role in a variety of cellular functions.[1][2][3] Its activity is intrinsically linked to the AAA+ ATPase VCP/p97, a key player in protein homeostasis. VCPIP1 interacts with VCP/p97 to regulate processes essential for cell division and genome integrity.[4][5][6]
Key Functions of VCPIP1:
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Golgi and Endoplasmic Reticulum (ER) Reassembly: VCPIP1 is necessary for the VCP-mediated reassembly of Golgi stacks and the formation of the transitional ER following mitosis.[1][7] It achieves this by deubiquitinating key components of the membrane fusion machinery, such as syntaxin-5.[5]
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DNA Repair: VCPIP1 is involved in DNA repair pathways. Following phosphorylation by ATM or ATR, it deubiquitinates SPRTN, promoting its recruitment to chromatin to resolve DNA-protein cross-links.[1][7]
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NF-κB Signaling Regulation: VCPIP1 can negatively regulate the NF-κB signaling pathway by deubiquitinating and stabilizing Erbin, a negative regulator of NOD2 signaling.[8] This action helps to suppress inflammatory responses.[8]
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Deubiquitination Activity: VCPIP1 is known to hydrolyze 'Lys-11'- and 'Lys-48'-linked polyubiquitin chains.[1][6]
Vcpip1-IN-1 (CAS-12290-201): Mechanism of Action
Vcpip1-IN-1, identified in the literature as CAS-12290-201, is a potent and selective covalent inhibitor of VCPIP1.[9] Its mechanism of action is centered on the irreversible modification of the catalytic cysteine residue within the active site of VCPIP1.[9]
Key Mechanistic Features:
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Covalent Inhibition: CAS-12290-201 forms a covalent bond with the catalytic cysteine of VCPIP1, leading to its irreversible inactivation.[9]
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Selectivity: This inhibitor has demonstrated high selectivity for VCPIP1 with minimal activity against other cellular deubiquitinating enzymes.[9]
Quantitative Data for VCPIP1 Inhibition
The following table summarizes the available quantitative data for the inhibition of VCPIP1 by the compound CAS-12290-201.[9]
| Compound | Target | Assay | IC50 | Ki | k_inact_ |
| CAS-12290-201 | VCPIP1 | Ub-Rho cleavage assay | 70 nM | 15.3 ± 4.6 µM | 0.0792 ± 0.0085 s⁻¹ |
Signaling Pathways Involving VCPIP1
VCPIP1 is a key regulator in multiple signaling pathways. Its interaction with VCP/p97 is central to its function in cellular architecture and DNA repair. Furthermore, its deubiquitinating activity modulates inflammatory responses through the NF-κB pathway.
Caption: Signaling pathways involving VCPIP1 in Golgi reassembly, DNA repair, and NF-κB regulation.
Experimental Protocols
Detailed experimental protocols for the characterization of VCPIP1 inhibitors are crucial for reproducible research. The following outlines key methodologies cited in the literature.
Deubiquitinase Activity Assay (Ub-Rho Cleavage Assay)
This assay biochemically measures the deubiquitinating activity of VCPIP1.
Principle: A fluorogenic substrate, Ubiquitin-Rhodamine110 (Ub-Rho), is used. Cleavage of the isopeptide bond between ubiquitin and rhodamine by a DUB results in an increase in fluorescence, which can be quantified.
Protocol Outline:
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Reagents: Purified recombinant VCPIP1, Ub-Rho substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
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Procedure: a. Incubate VCPIP1 with varying concentrations of the inhibitor (e.g., CAS-12290-201) for a defined period (e.g., 6 hours). b. Initiate the reaction by adding the Ub-Rho substrate. c. Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths typically ~485/535 nm).
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Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the selectivity of a covalent inhibitor across the proteome.
Principle: A broad-spectrum activity-based probe (ABP) that covalently labels the active site of DUBs is used. Pre-incubation with a selective inhibitor will block the binding of the ABP to the target DUB.
Protocol Outline:
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Reagents: Cell lysate, ABP (e.g., a ubiquitin-based probe with a reactive warhead), inhibitor (CAS-12290-201).
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Procedure: a. Treat cell lysate with the inhibitor or DMSO (vehicle control). b. Add the ABP to the treated lysate to label active DUBs. c. Separate proteins by SDS-PAGE. d. Visualize labeled DUBs by in-gel fluorescence scanning or by Western blot using an antibody against the probe's tag (e.g., HA or FLAG).
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Data Analysis: A decrease in the signal for a specific DUB in the inhibitor-treated sample compared to the control indicates target engagement.
Caption: Workflow for Activity-Based Protein Profiling (ABPP) to assess inhibitor selectivity.
Intact Protein Mass Spectrometry
This technique is used to confirm the covalent modification of the target protein by the inhibitor.
Principle: The precise mass of the protein is measured before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.
Protocol Outline:
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Reagents: Purified VCPIP1, inhibitor (CAS-12290-201).
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Procedure: a. Incubate purified VCPIP1 with the inhibitor. b. Analyze the protein sample using a high-resolution mass spectrometer (e.g., ESI-QTOF).
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Data Analysis: Compare the mass spectra of the treated and untreated protein. The appearance of a new peak with an increased mass in the treated sample confirms covalent labeling.
Conclusion
Vcpip1-IN-1 (CAS-12290-201) represents a valuable tool for studying the multifaceted roles of VCPIP1. Its potent and selective inhibition of VCPIP1's deubiquitinating activity allows for the precise dissection of this enzyme's function in critical cellular processes such as Golgi and ER dynamics, DNA repair, and inflammatory signaling. The methodologies outlined in this guide provide a framework for the continued investigation of VCPIP1 as a potential therapeutic target in diseases where its activity is dysregulated, including certain cancers and inflammatory disorders. Further research utilizing this and other chemical probes will be instrumental in fully elucidating the therapeutic potential of modulating VCPIP1 activity.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. VCPIP1 - Wikipedia [en.wikipedia.org]
- 4. rupress.org [rupress.org]
- 5. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diseases.jensenlab.org [diseases.jensenlab.org]
- 7. VCPIP1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. VCPIP1 negatively regulates NF-κB signaling pathways by deubiquitinating and stabilizing Erbin in MDP-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
